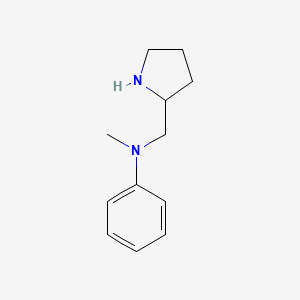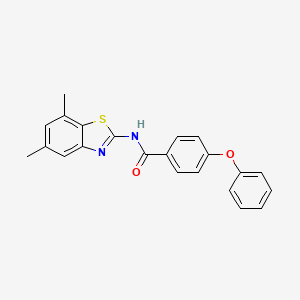
N-(2-phenylethyl)but-3-en-1-amine
Vue d'ensemble
Description
N-(2-phenylethyl)but-3-en-1-amine: is an organic compound with the molecular formula C₁₂H₁₇N. It is characterized by the presence of a phenylethyl group attached to a butenylamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-phenylethyl)but-3-en-1-amine involves the reductive amination of but-3-en-1-al with 2-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another synthetic route involves the reaction of 2-phenylethylmagnesium bromide with but-3-en-1-amine. This Grignard reaction requires anhydrous conditions and is usually carried out in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-phenylethyl)but-3-en-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. Reduction reactions often yield saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-phenylethyl)but-3-en-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features make it a candidate for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials. It may also be used in the formulation of certain types of coatings and adhesives.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)but-3-en-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-phenylethylamine: A structurally related compound with a similar phenylethyl group but lacking the butenylamine structure.
N-(2-phenylethyl)prop-2-en-1-amine: Another related compound with a prop-2-en-1-amine structure instead of but-3-en-1-amine.
Uniqueness: N-(2-phenylethyl)but-3-en-1-amine is unique due to its specific combination of a phenylethyl group and a butenylamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
N-(2-phenylethyl)but-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLQOUGTTNYEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2803579.png)
![N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2803580.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2803584.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2803586.png)

![N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline](/img/structure/B2803589.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2803590.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)
![4-[(6-bromo-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2803592.png)
![3-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2803594.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2803598.png)

